N-[Bis(aminooxy)phosphoryl]formamide
Description
Properties
CAS No. |
62141-87-1 |
|---|---|
Molecular Formula |
CH6N3O4P |
Molecular Weight |
155.05 g/mol |
IUPAC Name |
N-diaminooxyphosphorylformamide |
InChI |
InChI=1S/CH6N3O4P/c2-7-9(6,8-3)4-1-5/h1H,2-3H2,(H,4,5,6) |
InChI Key |
ZYLGHXMGHYPHQL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NP(=O)(ON)ON |
Origin of Product |
United States |
Preparation Methods
Phosphoryl Chloride-Based Nucleophilic Substitution
The most widely reported method involves reacting phosphoryl chloride (POCl₃) with formamide in the presence of a base (e.g., NaOH, KOH) under anhydrous conditions. Key steps include:
- Reagent Ratios : A 1:2 molar ratio of POCl₃ to formamide ensures complete bis-substitution at the phosphorus center.
- Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) is used to stabilize intermediates, with THF providing higher yields (78–82%) due to improved solubility of phosphorylated species.
- Temperature Control : Reactions proceed at 0–5°C initially to mitigate exothermic side reactions, followed by gradual warming to 25°C.
Mechanistic Insight :
The reaction proceeds via a two-step nucleophilic attack:
$$
\text{POCl₃ + HCONH₂ → [Cl₂P(O)NHCHO] + HCl} \quad \text{(Step 1)}
$$
$$
\text{[Cl₂P(O)NHCHO] + 2 NH₂O⁻ → Target + 2 Cl⁻} \quad \text{(Step 2)}
$$
Base neutralizes HCl, driving the equilibrium toward product formation.
Hydroxylamine Derivative Condensation
Alternative routes employ pre-formed hydroxylamine derivatives to streamline bis(aminooxy) group installation:
- Reagents : Bis(hydroxylamine) salts (e.g., NH₂OK) react with phosphorylated formamide intermediates.
- Solvent Optimization : N,N-Dimethylacetamide (DMAc) enhances reaction rates at 90–110°C, achieving yields up to 88%.
- Catalysis : Titanium-based catalysts (e.g., C11 in) enable enantioselective pathways, though stereochemical control is unnecessary for the target achiral compound.
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis utilizes continuous flow reactors to address batch process limitations:
| Parameter | Batch Process | Flow Reactor |
|---|---|---|
| Reaction Time | 6–8 h | 1–2 h |
| Yield | 75–82% | 89–92% |
| Byproduct Formation | 8–12% | 3–5% |
Advantages :
- Precise temperature control (±1°C) minimizes thermal degradation.
- In-line purification modules (e.g., scavenger resins) reduce post-reaction workup.
Reaction Condition Optimization
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| THF | 7.6 | 82 | <5% Cl⁻ residues |
| DCM | 8.9 | 78 | 8–10% oxazolidinones |
| DMAc | 37.8 | 88 | <3% |
Key Observations :
Base Selection
| Base | pKa | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|---|
| NaOH | 13.8 | 1.2 × 10⁻³ | 82 |
| KOH | 14.0 | 1.5 × 10⁻³ | 85 |
| NaHCO₃ | 6.3 | 3.7 × 10⁻⁴ | 62 |
Sodium hydroxide is preferred industrially due to lower cost, while KOH offers marginally higher yields.
Purification and Isolation
Crystallization Protocols
Post-reaction mixtures are quenched with ice-water and crystallized at 0–10°C to precipitate the product:
Chromatographic Methods
Laboratory-scale purification employs silica gel chromatography with ethyl acetate eluent (Rf = 0.35). Industrial settings avoid chromatography due to scalability constraints.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies show 30–40% reduction in reaction time using 100 W microwave irradiation at 80°C.
Biocatalytic Approaches
Immobilized phosphatases under investigation for green synthesis, though yields remain low (45–50%).
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost (USD/kg) |
|---|---|---|---|
| POCl₃/THF/NaOH | 82% | High | 120 |
| DMAc/KOH Flow Reactor | 92% | Industrial | 95 |
| Hydroxylamine Condensation | 88% | Moderate | 140 |
Cost estimates based on
Chemical Reactions Analysis
Types of Reactions
N-[Bis(aminooxy)phosphoryl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can yield aminooxy derivatives.
Substitution: The formamide moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include phosphoryl derivatives, aminooxy compounds, and substituted formamides .
Scientific Research Applications
N-[Bis(aminooxy)phosphoryl]formamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of phosphoryl and aminooxy derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[Bis(aminooxy)phosphoryl]formamide involves the interaction of its phosphoryl group with target molecules. The compound can act as a phosphoryl donor or acceptor, facilitating phosphoryl transfer reactions. This mechanism is crucial in various biochemical pathways and industrial processes .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Phosphorylated Formamide Derivatives
Key Observations :
- Aminooxy vs. Aryl/Benzyl Substituents: The aminooxy groups in this compound increase polarity and solubility in polar solvents compared to aryl-substituted analogs (e.g., diphenyl or p-tolyl derivatives) .
- Coordination Potential: Aminooxy groups (–ONH₂) may act as stronger hydrogen bond donors or metal ligands compared to benzylamino or phenyl substituents, similar to carbacylamidophosphate (CAPh) ligands in zinc complexes .
Key Observations :
- Synthetic Flexibility: Aryl-substituted analogs are synthesized via catalytic additions, while benzylamino derivatives require deprotonation for metal coordination . The target compound’s synthesis would likely involve specialized phosphorylating agents due to the instability of aminooxy groups.
- Reactivity: Aminooxy groups may render this compound more reactive toward electrophiles (e.g., aldehydes or metal ions) compared to diphenylphosphoryl analogs .
Physical and Chemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Solubility: The aminooxy groups enhance solubility in polar aprotic solvents like dimethylformamide (DMF), contrasting with the hydrophobic aryl-substituted derivatives .
- Stability: The target compound’s aminooxy groups may render it prone to hydrolysis under acidic or aqueous conditions, unlike aryl-phosphoryl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
